BenchChemオンラインストアへようこそ!

7-fluoro-1H-indole-5-carboxylic Acid

PI3Kα inhibition mTOR inhibition breast cancer

This exclusive 7-fluoro positional isomer is the only validated scaffold for Rucaparib intermediate synthesis (91.7–93.6% alkylation yields) and PI3Kα/mTOR inhibitor programs. Using incorrect fluoro regioisomers (4-fluoro, 6-fluoro) causes synthetic failure and regulatory non-compliance. ≥98% purity ensures reproducible Pd-catalyzed coupling. Available for immediate dispatch.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
CAS No. 256935-99-6
Cat. No. B1610390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-1H-indole-5-carboxylic Acid
CAS256935-99-6
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)C(=O)O)F
InChIInChI=1S/C9H6FNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11H,(H,12,13)
InChIKeyMYXBVKCHUTXDAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-1H-indole-5-carboxylic Acid (CAS 256935-99-6): Procurement-Grade Fluorinated Indole Building Block for Medicinal Chemistry and API Intermediate Synthesis


7-Fluoro-1H-indole-5-carboxylic acid (CAS 256935-99-6) is a fluorinated heterocyclic building block featuring a carboxylic acid functional group at the indole 5-position and a fluorine substituent at the 7-position (C9H6FNO2, MW 179.15 g/mol, melting point 227-228 °C) . The compound belongs to the indole-5-carboxylic acid class, which serves as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and PARP inhibitors . The specific 7-fluoro substitution pattern confers distinct electronic properties (predicted pKa 4.06 ± 0.30) that differentiate it from other positional fluoro-indole isomers in downstream synthetic transformations .

Why 7-Fluoro-1H-indole-5-carboxylic Acid (CAS 256935-99-6) Cannot Be Substituted with Alternative Fluoroindole Positional Isomers


Positional fluoro-substitution on the indole ring produces non-interchangeable regioisomers with divergent electronic properties, synthetic utility, and biological activity profiles . The 7-fluoro-1H-indole-5-carboxylic acid isomer (fluorine at C7, carboxylic acid at C5) presents a distinct spatial arrangement and electron distribution compared to 4-fluoro-, 6-fluoro-, or 3-fluoro-indole-5-carboxylic acid analogs, each exhibiting unique pKa values, steric constraints, and hydrogen-bonding capabilities that dictate their performance in coupling reactions and scaffold elaboration . Furthermore, the 7-fluoro substitution pattern has been specifically validated in peer-reviewed medicinal chemistry literature as an efficacy-enhancing motif in PI3Kα/mTOR dual inhibition programs, whereas alternative positional isomers have not demonstrated comparable SAR validation [1]. Procurement of the incorrect positional isomer for a validated synthetic route—particularly in Rucaparib intermediate synthesis where the 7-fluoro-5-carboxylate scaffold is required—will result in synthetic failure and regulatory non-compliance due to impurity profile divergence.

Quantitative Differentiation Evidence: 7-Fluoro-1H-indole-5-carboxylic Acid (CAS 256935-99-6) Versus Closest Analogs


Validated 7-Fluoro Scaffold Efficacy in PI3Kα/mTOR Dual Inhibitor SAR Series

In a series of 5-ureidobenzofuranone indoles developed as PI3Kα/mTOR dual inhibitors, incorporation of a 7-fluoro group on the indole ring produced enhanced cellular potency relative to non-fluorinated indole analogs [1]. The optimal compound 18i, which incorporates the 7-fluoro substitution pattern, demonstrated high cellular potency in multiple cell lines and progressed to in vivo evaluation, achieving sustained biomarker phosphorylation inhibition for 8 hours when dosed at 25 mg/kg intravenously, and remarkable tumor size reduction in the MDA-MB-361 breast cancer xenograft model when dosed at 25 mg/kg iv on days 1, 5, and 9 [1]. This SAR validation establishes the 7-fluoro-indole-5-carboxylic acid scaffold as a privileged substructure with documented efficacy advantage over non-fluorinated indole-5-carboxylic acid analogs within this chemotype.

PI3Kα inhibition mTOR inhibition breast cancer medicinal chemistry structure-activity relationship

Validated Intermediate in Rucaparib (PARP Inhibitor) Synthesis with Quantified Yield and Reaction Parameters

7-Fluoro-1H-indole-5-carboxylic acid (as its methyl ester derivative) serves as the critical indole-core starting material in the patented synthesis of Rucaparib, an FDA-approved PARP inhibitor for ovarian cancer treatment [1]. Patent CN106831793A demonstrates that methyl 7-fluoro-indole-5-carboxylate undergoes alkylation with 1,2-dibromoethane under palladium catalysis to yield the key intermediate 3-(2-bromoethyl)-7-fluoro-indole-5-carboxylic acid methyl ester [1]. The patent reports reproducible synthetic yields: 91.7% yield (27.5 g product from 19.3 g starting material, 100 mmol scale) using potassium carbonate base, and 93.6% yield (56.2 g product from 38.6 g starting material, 200 mmol scale) using cesium carbonate base [1]. The reaction conditions require nitrogen atmosphere, acetonitrile reflux for 2 hours, and tetrakis(triphenylphosphine)palladium(0) catalysis [1].

PARP inhibitor Rucaparib synthesis ovarian cancer process chemistry intermediate synthesis

Physicochemical Differentiation: Melting Point Comparison with Non-Fluorinated Indole-5-carboxylic Acid

7-Fluoro-1H-indole-5-carboxylic acid exhibits a melting point of 227–228 °C , representing a substantial elevation relative to non-fluorinated 1H-indole-5-carboxylic acid (CAS 1670-81-1), which melts at 208–210 °C [1]. This approximately 19 °C increase in melting point (9.3% elevation) is attributable to the electron-withdrawing fluorine substituent at the 7-position, which enhances intermolecular hydrogen bonding and crystal lattice stability . The higher melting point confers practical advantages in solid-state handling, recrystallization purification, and long-term storage stability under ambient conditions.

physicochemical properties melting point crystallinity purification formulation

Bioisosteric Validation: 7-Fluoroindole as Azaindole Replacement in PB2 Influenza Inhibitor Design

7-Fluoro-substituted indoles have been systematically evaluated as bioisosteric replacements for the 7-azaindole scaffold in Pimodivir (VX-787), a clinical-stage influenza PB2 polymerase inhibitor [1]. This study identified a 5,7-difluoroindole derivative (compound 11a) as a potent and metabolically stable influenza inhibitor, demonstrating that the 7-fluoroindole core can effectively mimic the hydrogen-bonding and electronic characteristics of the 7-azaindole pharmacophore while potentially offering distinct metabolic stability advantages [1]. The 7-fluoro substitution was essential for maintaining antiviral potency in this scaffold-hopping exercise, whereas non-fluorinated indole analogs lacked the requisite electronic properties for PB2 binding pocket complementarity.

bioisostere influenza inhibitor PB2 polymerase azaindole replacement medicinal chemistry

Commercial Availability Differentiation: Supply Chain and Purity Grade Comparison

7-Fluoro-1H-indole-5-carboxylic acid (CAS 256935-99-6) is commercially available from multiple established chemical suppliers including Apollo Scientific Ltd (Catalog PC6206), with standard purity specifications of ≥98% [1] . In contrast, closely related positional isomers such as 4-fluoro-1H-indole-5-carboxylic acid (CAS 588688-52-2) and 6-fluoro-1H-indole-5-carboxylic acid have significantly more restricted commercial availability, with fewer vendors offering research-grade material and longer lead times for custom synthesis . The 7-fluoro isomer benefits from established supply chains driven by its demonstrated utility as a Rucaparib intermediate and its validation in kinase inhibitor SAR studies, ensuring reliable procurement for medicinal chemistry programs.

commercial availability supply chain purity specification procurement research-grade

Validated Application Scenarios for 7-Fluoro-1H-indole-5-carboxylic Acid (CAS 256935-99-6) in Pharmaceutical R&D and Process Chemistry


Rucaparib (PARP Inhibitor) Intermediate Manufacturing and Process Optimization

This compound serves as the foundational indole scaffold for synthesizing 3-(2-bromoethyl)-7-fluoro-indole-5-carboxylic acid methyl ester, a key intermediate in the patented Rucaparib synthetic route [1]. Process chemists can leverage the documented 91.7–93.6% alkylation yields and optimized reaction parameters (Pd(PPh3)4 catalysis, acetonitrile reflux, nitrogen atmosphere) to establish reproducible manufacturing workflows for Rucaparib intermediates or to develop novel PARP inhibitor analogs sharing the 7-fluoro-5-carboxylate indole core [1].

PI3Kα/mTOR Dual Inhibitor Discovery Programs Targeting Breast Cancer

Based on published SAR data, the 7-fluoro-indole-5-carboxylic acid scaffold provides a validated starting point for designing PI3Kα/mTOR dual inhibitors with demonstrated in vivo efficacy in breast cancer xenograft models [1]. Medicinal chemists can incorporate this building block into 5-ureidobenzofuranone or related chemotypes, with confidence that the 7-fluoro substitution enhances cellular potency relative to non-fluorinated analogs [1]. The documented compound 18i serves as a benchmark for in vivo performance expectations (biomarker inhibition for 8h at 25 mg/kg iv; tumor regression in MDA-MB-361 model) [1].

Azaindole Scaffold-Hopping in Antiviral Drug Discovery

For medicinal chemistry programs requiring bioisosteric replacement of azaindole cores in antiviral targets (particularly influenza PB2 polymerase inhibitors), the 7-fluoroindole scaffold offers a validated alternative with distinct electronic and metabolic stability profiles [1]. The peer-reviewed demonstration of 5,7-difluoroindole derivatives as potent, metabolically stable PB2 inhibitors establishes precedent for employing 7-fluoroindole-5-carboxylic acid as a versatile building block in scaffold-hopping campaigns where nitrogen-containing heterocycles present synthetic or metabolic liabilities [1].

General Kinase Inhibitor Library Synthesis and Fragment-Based Drug Discovery

The 7-fluoro-1H-indole-5-carboxylic acid scaffold is broadly applicable as a privileged substructure in kinase inhibitor library construction, with documented relevance to PI3Kα, mTOR, and other kinase targets [1]. The carboxylic acid functional group enables facile amide coupling for diversification, while the 7-fluoro substituent provides a synthetic handle for further elaboration and confers favorable electronic properties for target engagement [2]. Its reliable commercial availability (≥98% purity from multiple vendors) supports high-throughput parallel synthesis workflows without procurement delays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-fluoro-1H-indole-5-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.